n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide
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Overview
Description
N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide typically involves the reaction of 2-aminobenzothiazole with a suitable alkylating agent. One common method involves the reaction of 2-aminobenzothiazole with 3-chloropropylmethanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, such as topoisomerases. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
Uniqueness
N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C11H15N3O2S2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)propyl]methanesulfonamide |
InChI |
InChI=1S/C11H15N3O2S2/c1-18(15,16)13-8-4-7-12-11-14-9-5-2-3-6-10(9)17-11/h2-3,5-6,13H,4,7-8H2,1H3,(H,12,14) |
InChI Key |
MWEJKNXUYWMJAW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCCNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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